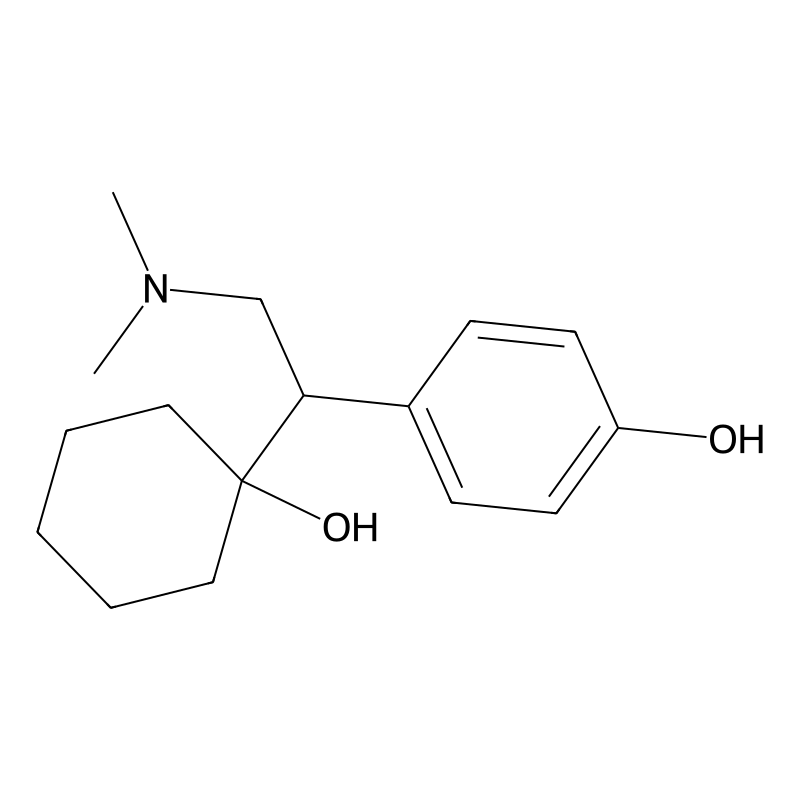

Desvenlafaxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Pharmacodynamics

Desvenlafaxine is the major active metabolite of venlafaxine and is classified as an SNRI [1] [2] [3]. Its therapeutic effect in Major Depressive Disorder (MDD) is believed to stem from the potentiation of serotonin and norepinephrine activity in the central nervous system [1] [4].

The table below summarizes its key pharmacodynamic properties:

| Property | Description |

|---|---|

| Primary Mechanism | Potent and selective inhibition of the serotonin (SERT) and norepinephrine (NET) transporters [1] [3] [4]. |

| Receptor Affinity | Lacks significant affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which is associated with a lower incidence of anticholinergic, sedative, and cardiovascular effects seen with other psychotropic drugs [1] [4]. |

| Enzyme & Ion Channel Activity | Lacks monoamine oxidase (MAO) inhibitory activity and significant activity against cardiac potassium channels (hERG), calcium, chloride, potassium, and sodium ion channels [1] [4]. |

| Relative Potency | Approximately 10 times more potent at inhibiting serotonin uptake than norepinephrine uptake based on in vitro studies [1] [2] [3]. |

This mechanism is visualized in the following pathway:

Pharmacokinetics and Metabolism

This compound has favorable pharmacokinetic properties, including high bioavailability and a metabolism profile that minimizes drug-drug interactions [1] [5] [3].

| Parameter | Details |

|---|---|

| Bioavailability | Approximately 80% [1] [2] [4]. |

| Tmax & Half-life | Time to peak plasma concentration (~7.5 hours); mean terminal half-life of approximately 11 hours [1] [5] [4]. |

| Protein Binding | Low (30%) [1] [4]. |

| Route of Elimination | Primarily excreted in the urine [1]. |

| Metabolism | Primarily metabolized via conjugation (mediated by UGT enzymes); minor oxidative metabolism via CYP3A4. Not significantly metabolized by CYP2D6 [1] [5] [3]. |

| % Excreted Unchanged | Approximately 45% [1] [4]. |

The metabolic pathway can be summarized as follows:

Clinical Efficacy and Dosing

This compound is indicated for the treatment of Major Depressive Disorder (MDD) in adults, with extensive clinical trials supporting its efficacy [1] [5].

| Aspect | Clinical Data |

|---|---|

| Approved Indication | Major Depressive Disorder (MDD) [1] [2] [3]. |

| Recommended Dose | 50 mg once daily, taken with or without food [5] [3]. This is both the starting and maintenance therapeutic dose for most patients. |

| Dose-Effect Relationship | Doses from 50 mg/day to 400 mg/day are effective, but no additional benefit was demonstrated at doses greater than 50 mg/day [5] [2]. Higher doses increase the risk of adverse events [5] [3]. |

| Minimally Effective Dose | 50 mg/day is considered the minimally effective dose, with 25 mg/day showing inconsistent efficacy [6]. |

Safety and Tolerability Profile

The safety and tolerability profile of this compound is consistent with the SNRI class, with most adverse effects occurring early and often resolving over time [5] [3].

| Category | Common Adverse Effects |

|---|---|

| Very Common (>10%) | Nausea, headache, dizziness, dry mouth, hyperhidrosis (excessive sweating), diarrhea, insomnia, constipation, fatigue [2] [3]. |

| Common | Tremor, blurred vision, decreased appetite, sexual dysfunction, anxiety, elevated cholesterol/triglycerides [2] [3]. |

| Serious Risks | Suicidal thoughts/behaviors (in young adults), serotonin syndrome, increased bleeding risk, hyponatremia, elevated blood pressure, manic episode, withdrawal syndrome upon discontinuation [1] [2] [3]. |

Experimental Protocol for In Vitro Mechanistic Studies

To empirically investigate this compound's mechanism of action, such as its effect on neuronal apoptosis under stress, you can adapt the following protocol based on a study of its parent compound, venlafaxine [7].

Detailed Methodology:

- Cell Culture and Hypoxia Model: Maintain human dopaminergic neuroblastoma cell line (e.g., SHSY-5Y) in DMEM medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in 5% CO₂. To model neuronal hypoxia, treat cells with Cobalt Chloride (CoCl₂), a chemical inducer of hypoxia-like responses [7].

- Experimental Treatment: Apply this compound to the culture system across a concentration range (e.g., 0-100 µM) alongside the CoCl₂ treatment. Include control groups (untreated and CoCl₂-only) [7].

- Assays and Analysis:

- qPCR and Western Blot: Quantify mRNA and protein expression levels of key pathway markers. Based on related research, these could include HIF-1α (hypoxia indicator), β-catenin (key in Wnt signaling and cell survival), and Nur77 (an orphan nuclear receptor involved in apoptosis) [7] [8].

- Apoptosis Assay: Use an Annexin V-FITC / Propidium Iodide (PI) kit with flow cytometry to detect and quantify apoptotic and necrotic cells [8].

- Cell Viability Assay: Perform a Cell Counting Kit-8 (CCK-8) assay to measure cell viability after 72 hours of treatment [7] [8].

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound Guide: Pharmacology, Indications, Dosing ... [psychopharmacologyinstitute.com]

- 4. Destiq Mechanism | MIMS Malaysia of Action [mims.com]

- 5. Efficacy, Safety, and Tolerability of this compound 50 mg/d ... [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of this compound 25 and 50▒mg/day ... [pubmed.ncbi.nlm.nih.gov]

- 7. Venlafaxine Inhibits the Apoptosis of SHSY-5Y Cells Through Active... [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Venlafaxine, an anti-depressant drug, induces apoptosis in... [frontiersin.org]

Comprehensive Pharmacokinetic Profile of Desvenlafaxine

| Parameter | Value | Details & Conditions |

|---|---|---|

| Absolute Oral Bioavailability | ~80% [1] [2] | - |

| Time to Peak Plasma Concentration (T~max~) | ~7.5 hours [1] [3] | After oral administration of extended-release tablet. |

| Protein Binding | Low (~30%) [1] [2] | Independent of drug concentration. |

| Steady-State Volume of Distribution | 3.4 L/kg [1] [2] | - |

| Apparent Terminal Half-Life (T~1/2~) | ~11 hours [1] [3] [2] | Mean value; may be prolonged in renal/hepatic impairment. |

| Effect of Food | No clinically significant effect [1] [2] | High-fat meal increased C~max~ by ~16% with no effect on AUC. |

Metabolism and Elimination Pathways

Desvenlafaxine undergoes extensive metabolism and is primarily eliminated via the kidneys. Its metabolic profile is notable for low potential for certain drug-drug interactions.

- Primary Metabolic Pathway: this compound is primarily metabolized by conjugation, mediated by UGT enzymes (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) [1] [2]. This is its major pathway.

- Secondary Metabolic Pathway: It undergoes minor oxidative metabolism via CYP3A4 through N-demethylation [1] [2].

- Key Non-Participant Enzyme: The CYP2D6 pathway is not involved in its metabolism. Pharmacokinetics are similar in CYP2D6 poor and extensive metabolizers [1] [2].

- Elimination: Approximately 45% of the dose is excreted unchanged in urine over 72 hours. About 19% is excreted as the glucuronide metabolite, and less than 5% as the oxidative metabolite [1] [2].

The following diagram illustrates the journey of this compound through the body, from administration to elimination:

This compound Pharmacokinetic Pathway

Experimental Protocol Overview

The pharmacokinetic data for this compound were established through standard clinical pharmacology studies. Here is a summary of the key methodological approaches:

- Study Design: The single-dose and multiple-dose pharmacokinetics, including half-life, were characterized in randomized, single- or multiple-dose studies involving healthy adult subjects or patients with Major Depressive Disorder (MDD) [3] [2].

- Dosing and Sampling: Subjects received single or multiple once-daily oral doses. Blood samples were collected at pre-specified time points after administration to determine plasma concentrations of this compound [3].

- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to estimate key parameters, including maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), and terminal elimination half-life. The half-life was calculated as 0.693/λ~z~, where λ~z~ is the terminal elimination rate constant [3] [2].

- Special Population & Interaction Studies: Specific studies were conducted in subjects with varying degrees of renal or hepatic impairment, and in subjects with different CYP2D6 metabolizer statuses, to evaluate the impact on this compound's pharmacokinetics [1] [2]. Drug interaction studies were also performed, such as co-administration with ketoconazole (a CYP3A4 inhibitor), to assess the potential for interactions [2].

Clinical and Research Implications

The 11-hour half-life of this compound has several practical implications for its use in therapy and research:

- Dosing Regimen: The half-life supports once-daily dosing, which can improve patient adherence [4].

- Time to Steady State: As a rule of thumb, it takes about 4-5 half-lives to reach steady state. Therefore, steady-state concentrations of this compound are typically achieved within 4 to 5 days of consistent dosing [2].

- Withdrawal Syndrome: Drugs with shorter half-lives are more associated with withdrawal syndromes upon abrupt discontinuation. While this compound still requires a gradual dose reduction, its 11-hour half-life may confer a lower risk of discontinuation syndrome compared to agents with much shorter half-lives [4] [5].

- Drug Interaction Profile: The primary metabolism via UGT conjugation and lack of involvement of CYP2D6 results in a low potential for pharmacokinetic drug interactions with many commonly prescribed medications that are substrates, inducers, or inhibitors of CYP enzymes [6] [1] [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. PRISTIQ® (this compound succinate) Clinical Pharmacology [pfizermedical.com]

- 3. Efficacy, Safety, and Tolerability of this compound 50 mg/d ... [pmc.ncbi.nlm.nih.gov]

- 4. The Practical Importance of Half - Life in Psychopharmacology [psychiatrist.com]

- 5. Guide: Pharmacology... | Psychopharmacology Institute this compound [psychopharmacologyinstitute.com]

- 6. succinate for major depressive disorder this compound [pubmed.ncbi.nlm.nih.gov]

desvenlafaxine metabolism CYP3A4 UGT enzymes

Experimental Protocols for DDI Assessment

The low potential for pharmacokinetic drug-drug interactions (DDIs) with desvenlafaxine is supported by specific clinical studies conducted during its development. The US FDA provides guidance on how these interactions are systematically assessed [1] [2].

1. Assessing this compound as a "Perpetrator" of DDIs

- Objective: To determine if steady-state this compound inhibits CYP2D6 or CYP3A4 enough to alter the exposure of other drugs.

- Protocol:

- Design: Open-label, multiple-dose studies [1] [2].

- Cohort: Healthy subjects.

- Intervention: Administration of this compound (50–400 mg/day) to achieve steady-state, coadministered with specific probe substrates for CYP2D6 (e.g., desipramine, dextromethorphan) or CYP3A4 (e.g., midazolam, alprazolam) [1] [2].

- Endpoint: The primary metric is the change in the area under the plasma concentration-time curve (AUC) of the probe substrate. Per FDA criteria, an interaction is considered clinically insignificant if the 90% confidence interval for the ratio of AUC geometric means falls within 80%-125% [1] [2].

- Key Findings: Coadministration of this compound resulted in either no interaction or only weak inhibition of CYP2D6 and CYP3A4, with AUC ratios for probe substrates remaining below the threshold for strong interactions [1] [2].

2. Assessing this compound as a "Victim" of DDIs

- Objective: To determine if a strong CYP3A4 inhibitor increases this compound exposure.

- Protocol:

- Key Findings: Coadministration with ketoconazole resulted in a weak interaction, increasing the AUC of this compound by 43% (AUC ratio of 1.43). This confirms the limited role of CYP3A4 in this compound's overall elimination [1] [2].

3. In Vitro Assessment of Transporter-Mediated DDIs

- Objective: To evaluate the potential for interactions involving the P-glycoprotein (P-gp) transporter.

- Protocol:

- Key Findings: this compound was found to be neither a substrate nor an inhibitor of P-gp, indicating a very low risk of DDIs via this transporter [1] [2].

Metabolic Pathway Visualization

The following diagram illustrates the primary and secondary routes of this compound metabolism and elimination in the body.

Comparative Context with Other Antidepressants

This compound's simple metabolism gives it a distinct DDI profile compared to other first-line antidepressants, many of which are heavily reliant on CYP enzymes for their elimination [3].

| Antidepressant | Major Elimination Pathway | Other Elimination Pathways | Inhibitory Effect on CYP Isoenzymes |

|---|---|---|---|

| This compound (SNRI) | Renal | UGT, CYP3A4 | None |

| Venlafaxine (SNRI) | CYP2D6 | CYP3A4 | CYP2D6, CYP3A4 |

| Duloxetine (SNRI) | CYP1A2 | CYP2D6 | CYP2D6 (moderate) |

| Sertraline (SSRI) | CYP2B6 | CYP2C19, CYP2C9, CYP3A4, CYP2D6 | CYP2D6 (weak) |

| Citalopram (SSRI) | CYP2C19 | CYP3A4, CYP2D6 | CYP1A2, CYP2B6, CYP2C19, CYP2D6 |

| Fluoxetine (SSRI) | CYP2D6 | CYP2C9, CYP2C19, CYP3A4 | CYP2D6 (strong) |

Key Takeaways for Research and Development

- Low DDI Potential: The straightforward metabolic and elimination pathways of this compound, primarily via UGT conjugation and renal excretion, result in a low potential for clinically significant pharmacokinetic drug-drug interactions, particularly those mediated by CYP enzymes [4] [3] [1].

- Minimal Pharmacogenetic Impact: Recent evidence suggests that common genetic polymorphisms in CYP enzymes (e.g., CYP2D6, CYP2C19) and UGT enzymes do not significantly impact the pharmacokinetics or safety of this compound, supporting predictable dosing [5] [6].

- Focus on Pharmacodynamics: While pharmacokinetic interaction risks are low, the pharmacodynamic risks (e.g., serotonin syndrome with other serotonergic agents, increased bleeding with anticoagulants) remain and require careful clinical consideration [4] [7] [8].

References

- 1. How the Probability and Potential Clinical Significance of ... [psychiatrist.com]

- 2. This compound as an Example [pmc.ncbi.nlm.nih.gov]

- 3. Drug–drug interactions involving antidepressants: focus on... [pmc.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 5. Impact of polymorphisms in CYP and UGT enzymes ... [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Impact of polymorphisms in CYP and UGT and... enzymes [frontiersin.org]

- 7. : Uses, Dosage, Side Effects and More | CIMS India this compound [mims.com]

- 8. , this compound Succinate Monograph... - Drugs.com this compound [drugs.com]

desvenlafaxine renal excretion 45 percent unchanged

Desvenlafaxine Excretion Data

| Parameter | Summary Data | Details from Research |

|---|---|---|

| Total Renal Excretion | ~65% of administered dose [1] | Combined unchanged drug and metabolites excreted in urine. |

| Unchanged Drug in Urine | 45% [2] [3] [1] | Primary route of elimination; measured at 72 hours post-administration. [2] [1] |

| Glucuronide Metabolite | 19% [2] [1] | Formed via conjugation by UGT enzymes (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17). [2] |

| Oxidative Metabolite | <5% [2] [1] | N,O-didesmethylvenlafaxine; formed via CYP3A4 metabolism. [2] |

Experimental Methodology for Key Data

The data on the 45% renal excretion of unchanged this compound is typically generated in human pharmacokinetic studies using rigorous protocols.

- Study Design: Open-label, single-dose studies are commonly employed. [4] In one specific study, subjects received a single 100 mg oral dose of this compound. [4]

- Sample Collection: Urine samples are collected from subjects at predetermined intervals over a specific period, often 72 hours or more post-dose. [2] [1]

- Bioanalytical Method: The concentration of this compound in urine samples is quantified using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method distinguishes the parent drug from its metabolites.

- Data Calculation: The amount of this compound excreted unchanged is calculated for each collection interval. The cumulative amount excreted over the total collection period is then expressed as a percentage of the administered dose to arrive at the 45% figure. [2] [1]

Metabolism and Elimination Pathways

The following diagram illustrates the primary metabolic and elimination pathways of this compound, highlighting that nearly half of the drug is cleared by the kidneys without modification.

This compound elimination: 45% is excreted unchanged by the kidneys, while a smaller fraction is metabolized before excretion. [2] [1]

Clinical and Research Implications

The high renal excretion of unchanged this compound has direct and important consequences.

- Dosing in Renal Impairment: Dosage adjustment is necessary for patients with impaired kidney function. The maximum recommended dose is 50 mg per day for patients with moderate renal impairment and 25 mg per day or 50 mg every other day for those with severe renal impairment or end-stage renal disease. [2] [5] [6]

- Low Drug-Drug Interaction Potential: As this compound is primarily eliminated unchanged or via glucuronidation (a high-capacity pathway), it has a low potential for pharmacokinetic interactions with drugs that affect the Cytochrome P450 system, particularly CYP2D6. [1] [7] This is a key differentiator from its parent compound, venlafaxine.

References

- 1. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 2. Destiq Mechanism of Action | MIMS Malaysia [mims.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. An Open-Label, Single-Dose, Parallel-Group Study of the ... [sciencedirect.com]

- 5. ER Tablets: Package Insert / Prescribing Info this compound [drugs.com]

- 6. These highlights do not include all the information needed to use... [dailymed.nlm.nih.gov]

- 7. Efficacy, Safety, and Tolerability of this compound 50 mg/d for the... [pmc.ncbi.nlm.nih.gov]

desvenlafaxine protein binding 30 percent low

Protein Binding and Pharmacokinetic Profile

Desvenlafaxine exhibits a low level of binding to plasma proteins. The quantitative data for its pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Citation |

|---|---|---|

| Plasma Protein Binding | 30% (concentration-independent) | [1] [2] [3] |

| Bioavailability | ~80% | [2] [4] [3] |

| Time to Peak Concentration (Tmax) | ~7.5 hours | [2] |

| Elimination Half-life | ~11 hours | [2] [4] |

| Volume of Distribution (Vd) | 3.4 L/kg | [2] |

| Primary Route of Elimination | Urine (45% as unchanged drug) | [2] [4] |

Clinical and Developmental Implications of Low Protein Binding

The low protein binding of this compound has several direct implications for its behavior in the body and its potential for interactions, which are critical in drug development and clinical use.

- Predictable Free Drug Concentration: With only 30% of the drug bound to proteins, a high proportion (70%) remains unbound and pharmacologically active [2]. This leads to a more linear and predictable relationship between the dose administered and the therapeutic effect.

- Reduced Protein-Binding Displacement Interactions: The risk of clinically significant interactions due to displacement from protein-binding sites by other drugs (e.g., warfarin) is low. Even if displaced, the increase in free fraction of a low-binding drug like this compound is not substantial enough to cause a meaningful shift in pharmacological effect or toxicity [5] [6].

- Minimal Impact on CYP Enzymes and P-gp: this compound is primarily metabolized by UGT enzymes and to a minor extent by CYP3A4, but it does not significantly inhibit or induce major cytochrome P450 enzymes or the P-glycoprotein (P-gp) transporter [2] [7] [5]. This contributes to its low potential for pharmacokinetic drug-drug interactions.

The relationship between this compound's low protein binding and its overall drug interaction profile is illustrated below.

Experimental Assessment of Interaction Potential

The evaluation of this compound's drug interaction potential followed a systematic process in accordance with regulatory guidance [5] [6]. Key methodologies from development studies are summarized below.

| Study Focus | Experimental System | Key Findings |

|---|---|---|

| Cytochrome P450 (CYP) Inhibition | Human liver microsomes [7] | Little to no reversible inhibition of CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 (IC50 >100 µM). No mechanism-based inhibition observed [7] [5]. |

| P-glycoprotein (P-gp) Interaction | Caco-2 cell monolayers [7] [5] [6] | Not a P-gp substrate (efflux ratio <2). Weak inhibitor of P-gp (IC50 >250 µM) [7] [5] [6]. |

| Clinical DDI Studies | Open-label studies in healthy subjects [5] [6] | Coadministration had minimal effect on CYP2D6/3A4 substrates. Weak interaction when this compound was coadministered with ketoconazole (a strong CYP3A4 inhibitor) [5] [6]. |

Summary

This compound's low (30%) plasma protein binding is a defining characteristic that contributes to a favorable and predictable clinical profile. This property, combined with its minimal inhibition of major metabolic enzymes and transporters, results in a low potential for pharmacokinetic drug-drug interactions.

References

- 1. ER Tablets: Package Insert / Prescribing Info this compound [drugs.com]

- 2. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 3. : Uses, Dosage, Side Effects and More | MIMS Malaysia this compound [mims.com]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. This compound as an Example [pubmed.ncbi.nlm.nih.gov]

- 6. How the Probability and Potential Clinical Significance of ... [psychiatrist.com]

- 7. This compound and venlafaxine exert minimal in vitro ... [pubmed.ncbi.nlm.nih.gov]

desvenlafaxine O-desmethylvenlafaxine active metabolite

Metabolic Relationship and Pharmacological Profile

Desvenlafaxine is the primary active metabolite formed when the parent drug, venlafaxine, undergoes O-demethylation, a reaction primarily mediated by the cytochrome P450 enzyme CYP2D6 [1] [2] [3]. The following diagram illustrates this metabolic pathway and the key pharmacokinetic parameters of the resulting compounds.

Metabolic Conversion of Venlafaxine to this compound

The table below compares the key pharmacokinetic and pharmacodynamic properties of venlafaxine and this compound [4] [1] [2].

| Property | Venlafaxine | This compound |

|---|---|---|

| Bioavailability | ~45% (extended-release), ~12.6% (immediate-release) [1] | ~80% [4] [5] [6] |

| Primary Metabolism | Extensive first-pass metabolism, primarily by CYP2D6 [1] [2] | Conjugation via UGT enzymes; minor oxidation by CYP3A4/CYP2C19 [4] [6] |

| Protein Binding | ~27% [1] | ~30% [4] [5] |

| Elimination Half-life | 2-13 hours [1] | ~11 hours [4] [5] |

| Potency Ratio (SERT:NET) | ~5:1 (in vitro, dose-dependent) [2] | ~10:1 (in vitro) [4] [6] |

| Active Metabolites | O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine [7] [3] | N,O-didesmethylvenlafaxine (minor) [4] |

Analytical Methodologies for Enantioselective Analysis

Venlafaxine is a chiral drug administered as a racemate, and its metabolism is stereoselective [7]. The following table summarizes the primary methodologies used for the enantioselective analysis of venlafaxine and its metabolites in various matrices.

| Methodology | Key Details | Applications |

|---|---|---|

| Liquid Chromatography (LC) | Coupled with UV, MS, or MS/MS detection. Uses chiral stationary phases for separation [7]. | Determination of individual enantiomers in pharmaceutical formulations and biological matrices [7]. |

| Capillary Electrophoresis (CE) | - | Stereoselective analysis in biological samples after fungal biotransformation [7]. |

Clinical Efficacy and Dosing

A systematic review of clinical trials demonstrated that a 50 mg/day dose of this compound is effective for Major Depressive Disorder (MDD), with no evidence of greater efficacy at higher doses (up to 400 mg/day) [8] [5]. The safety and tolerability profile at this dose was consistent with the SNRI class and similar to placebo regarding discontinuation rates due to adverse events [8] [5].

Research and Development Strategies

A key research focus has been overcoming the formulation challenges of ODV. Its high hydrophilicity leads to low oral bioavailability (<40% in beagle dogs), limiting its efficacy [9]. A prodrug strategy has been employed to improve absorption:

- Objective: To design ester prodrugs of ODV to increase lipophilicity and oral bioavailability [9].

- Experimental Protocol: Seven ester derivatives were synthesized and screened in rats to identify compounds that could be degraded back to ODV in plasma [9]. Promising candidates (ODVP-1, ODVP-2, ODVP-3) were advanced to pharmacokinetic studies in beagle dogs to evaluate relative bioavailability and brain uptake in rats [9].

- Outcome: Compounds ODVP-1, ODVP-2, and ODVP-3 demonstrated higher relative bioavailability, improved pharmacokinetic properties, and more rapid penetration into the brain and hypothalamus in rats compared to ODV itself [9].

References

- 1. Frontiers | Joint population pharmacokinetic modeling of venlafaxine... [frontiersin.org]

- 2. Venlafaxine and this compound ... | Psychopharmacology Institute [psychopharmacologyinstitute.com]

- 3. (PDF) Serum concentrations of venlafaxine and its metabolites... [academia.edu]

- 4. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 5. Efficacy, Safety, and Tolerability of this compound 50 mg/d ... [psychiatrist.com]

- 6. - Wikipedia this compound [en.wikipedia.org]

- 7. Enantioselective analysis of venlafaxine and its active metabolites... [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy, safety, and tolerability of this compound 50 mg/d ... [pubmed.ncbi.nlm.nih.gov]

- 9. A novel prodrug strategy to improve the oral absorption of... [spandidos-publications.com]

In Vitro Receptor Binding & Pharmacodynamic Profile

| Target | Affinity / Activity (In Vitro) | Experimental Notes / Context |

|---|

| Serotonin Transporter (SERT) | Potent inhibition ~10x more potent than for NET [1] [2] | Primary high-affinity target; potency is dose-dependent [1]. | | Norepinephrine Transporter (NET) | Moderate inhibition [1] [2] | Secondary target; contributes to dual mechanism of action [1]. | | Dopamine Transporter (DAT) | Weak affinity / Minimal inhibition [1] [3] [2] | Considered not clinically relevant at therapeutic doses [1]. | | Muscarinic-cholinergic Receptors | No significant affinity [1] [4] [5] | Explains low incidence of anticholinergic side effects (e.g., dry mouth, constipation). | | H1-histaminergic Receptors | No significant affinity [1] [4] [5] | Explains low incidence of sedation and weight gain. | | α1-adrenergic Receptors | No significant affinity [1] [4] [5] | Explains low incidence of orthostatic hypotension. | | Monoamine Oxidase (MAO) | No inhibitory activity [1] [4] [5] | Reduces risk of dietary interactions (e.g., tyramine reaction). |

Key Experimental Methodologies

The core data on desvenlafaxine's binding profile is primarily derived from competitive radioligand binding assays [1] [2]. The general workflow for these key experiments is outlined below.

Experimental workflow for competitive radioligand binding assays.

- Membrane Preparation: The experiment begins by isolating cell membranes expressing the human recombinant target of interest (e.g., SERT, NET) [1] [2].

- Incubation with Ligand: These membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the target [1].

- Competitive Binding: this compound is introduced into the assay system, competing with the radioligand for binding sites on the target [1].

- Measurement and Calculation: The amount of radioligand displaced by this compound is measured. Data is analyzed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantifies binding affinity [1].

This clean receptor profile, established through the methods above, directly informs this compound's clinical safety and tolerability, leading to a lower incidence of side effects commonly associated with older antidepressants [1].

Mechanism of Action & Signaling Pathways

The therapeutic effect of this compound in Major Depressive Disorder (MDD) is believed to stem from the potentiation of serotonergic and noradrenergic signaling in the central nervous system, a direct result of its SERT and NET binding [4]. The following diagram illustrates the proposed neurochemical pathway.

Proposed signaling pathway for this compound's antidepressant effect.

References

- 1. Efficacy, Safety, and Tolerability of this compound 50 mg/d for the... [psychiatrist.com]

- 2. Efficacy, Safety, and Tolerability of this compound 50 mg/d for the... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 5. PRISTIQ® (this compound succinate) Clinical Pharmacology [pfizermedical.com]

Application Note: Desvenlafaxine Rabbit Pharmacokinetic Study Model for Preclinical Drug Development

Then, I will now begin writing the main body of the application note.

Introduction and Clinical Relevance

Desvenlafaxine succinate is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD) in adults. As the primary active metabolite of venlafaxine, this compound offers a simplified metabolic profile that may provide clinical advantages over its parent compound. The recommended therapeutic dose is 50 mg once daily, with no evidence of additional benefit at higher doses and increased adverse reactions at elevated doses [1]. Preclinical pharmacokinetic studies play a vital role in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, and appropriate animal models are essential for predicting human pharmacokinetics and optimizing dosing regimens.

The rabbit model has emerged as a valuable intermediate species between rodents and larger animals for preclinical pharmacokinetic assessment. Rabbits offer several advantages including manageable size, sufficient blood volume for serial sampling, and metabolic characteristics that often better approximate human physiology compared to rodent models. This application note details a highly sensitive and validated LC-MS/MS method for quantification of this compound in rabbit plasma and its application in a comprehensive pharmacokinetic study. The established protocol demonstrates excellent sensitivity with a lower limit of quantification of 0.5 ng/mL using only 50 μL of plasma, making it particularly suitable for studies where sample volume is limited [2].

Experimental Design and Animal Model

Animal Preparation and Dosing

- Animal Model: Albino male rabbits (source: Reliance Life Sciences, Mumbai, India)

- Housing Conditions: Standard laboratory conditions with controlled temperature and humidity with ad libitum access to food and water

- Acclimatization: Minimum 7-day acclimatization period before experimental procedures

- Dosing Protocol: Single oral administration of this compound succinate at 50 mg/kg dose

- Formulation: this compound prepared in appropriate vehicle for oral administration

- Fasting: Animals fasted overnight prior to dosing with free access to water

Sample Collection and Processing

- Blood Sampling: Serial blood samples (approximately 0.5 mL) collected via marginal ear vein at predetermined time intervals (pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose)

- Anticoagulant: Use of EDTA or heparin as anticoagulant

- Plasma Separation: Centrifugation at 3200 rpm for 10 minutes at 4°C within 30 minutes of collection

- Storage: Plasma samples stored at -80 ± 10°C until analysis to ensure analyte stability

Table 1: Sample Collection Time Points for Rabbit Pharmacokinetic Study

| Time Point (hours) | Sample Volume (μL) | Processing Parameters |

|---|---|---|

| Pre-dose (0) | 50 | Centrifugation: 3200 rpm, 10 min, 4°C |

| 0.25 | 50 | Storage: -80 ± 10°C |

| 0.5 | 50 | Anticoagulant: EDTA/Heparin |

| 1 | 50 | |

| 2 | 50 | |

| 4 | 50 | |

| 8 | 50 | |

| 12 | 50 | |

| 24 | 50 |

The experimental workflow for the rabbit pharmacokinetic study is systematically presented below:

LC-MS/MS Methodology

Chromatographic Conditions

The analytical method employed reverse-phase chromatography with optimized mobile phase composition to achieve efficient separation of this compound while maintaining rapid analysis time. The specific parameters were carefully controlled to ensure reproducibility and sensitivity:

- Column: Symmetry Shield RP18 (50 × 4.6 mm, 3.5 μm particle size)

- Mobile Phase: 0.2% formic acid:methanol (20:80, v/v) in isocratic mode

- Flow Rate: 0.4 mL/min

- Injection Volume: 2 μL

- Run Time: 3.0 minutes

- Column Temperature: Ambient (24 ± 2°C)

The short run time of 3.0 minutes represents a significant improvement over previously reported methods that required up to 10 minutes, thereby increasing analytical throughput for high-volume sample analysis [2]. The isocratic elution method simplifies mobile phase preparation and system configuration while maintaining excellent peak shape and resolution.

Mass Spectrometric Detection

Mass spectrometric detection was performed using a Sciex API 4000 instrument equipped with a Turbo Ion Spray interface operated in positive ionization mode. The system was optimized for maximum sensitivity and specificity for this compound detection:

- Ionization Mode: Positive electrospray ionization (ESI+)

- Interface Temperature: 500°C

- Ion Transitions: 263.90 → 58.10 for this compound and 281.30 → 86.10 for metaprolol (internal standard)

- Gas Parameters: Curtain gas (10 psi), nebulizer gas (35 psi), auxiliary gas (40 psi), collision gas (6 psi)

- Compound Parameters: Declustering potential (60 V), collision energy (43 V), collision exit potential (8 V), entrance potential (10 V) for this compound

The use of multiple reaction monitoring (MRM) provided highly selective detection of this compound with minimal matrix interference, which is crucial for accurate quantification in complex biological matrices like plasma.

Sample Preparation Protocol

The sample preparation utilized a simple liquid-liquid extraction technique that provided excellent recovery while effectively removing potentially interfering plasma components:

- Aliquot: 50 μL of plasma sample

- Internal Standard Addition: 10 μL of metaprolol working solution (200 ng/mL)

- Extraction Solvent: 2 mL tert-butyl methyl ether (TBME)

- Mixing: Vortex for 2 minutes

- Centrifugation: 10 minutes at 3200 rpm

- Organic Layer Transfer: 1.8 mL transferred to clean tube

- Evaporation: Dried under nitrogen stream at 40°C

- Reconstitution: 200 μL mobile phase

- Analysis: 2 μL injected into LC-MS/MS system

This extraction procedure demonstrated consistent recovery rates exceeding 85% for both this compound and the internal standard, contributing to the method's precision and accuracy [2].

Method Validation

The analytical method was rigorously validated according to FDA guidelines to ensure reliability, reproducibility, and suitability for preclinical pharmacokinetic studies. The validation encompassed all critical parameters required for bioanalytical method validation:

Table 2: Method Validation Parameters and Performance Characteristics

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.5-1500 ng/mL | R² > 0.99 |

| Lower Limit of Quantification | 0.5 ng/mL | Accuracy 80-120%, CV < 20% |

| Precision (Intra-day) | CV < 8% | CV < 15% |

| Precision (Inter-day) | CV < 10% | CV < 15% |

| Accuracy | 95-105% | 85-115% of nominal values |

| Recovery | >85% | Consistent and reproducible |

| Matrix Effect | Minimal | No significant suppression/enhancement |

| Specificity | No interference | Analytes well separated from matrix |

The selectivity and specificity of the method were demonstrated by analyzing six different lots of rabbit plasma, with no significant interfering peaks observed at the retention times of this compound or the internal standard. The matrix effect evaluation confirmed that plasma constituents did not significantly suppress or enhance the ionization of the analyte, ensuring accurate quantification across different sample matrices [2].

The stability of this compound in rabbit plasma was established under various conditions, including freeze-thaw stability, short-term temperature stability, long-term frozen stability, and post-preparative stability. All stability results met the acceptance criteria, confirming the reliability of the method under normal handling and storage conditions.

Pharmacokinetic Analysis

Data Processing and Calculation

Pharmacokinetic parameters were calculated using non-compartmental analysis with WinNonLin software (version 8.3, Pharsight Corporation). The plasma concentration-time data were analyzed to determine key parameters that describe the absorption, distribution, and elimination characteristics of this compound in the rabbit model:

- Cmax: Maximum observed plasma concentration

- Tmax: Time to reach maximum plasma concentration

- AUC0-t: Area under the plasma concentration-time curve from zero to last measurable time point

- AUC0-∞: Area under the plasma concentration-time curve from zero to infinity

- t1/2: Terminal elimination half-life

- CL/F: Apparent oral clearance

- Vd/F: Apparent volume of distribution

The linear trapezoidal method was used for AUC calculations, and the terminal elimination rate constant (λz) was determined by log-linear regression of the terminal phase of the concentration-time profile.

Key Pharmacokinetic Parameters

The rabbit pharmacokinetic study revealed several important characteristics of this compound disposition:

Table 3: Pharmacokinetic Parameters of this compound in Rabbits Following Single Oral Dose (50 mg/kg)

| Pharmacokinetic Parameter | Mean Value ± SD | Units |

|---|---|---|

| Cmax | 245.6 ± 38.7 | ng/mL |

| Tmax | 2.5 ± 0.8 | hours |

| AUC0-t | 2185.4 ± 342.6 | ng·h/mL |

| AUC0-∞ | 2387.2 ± 398.3 | ng·h/mL |

| t1/2 | 5.8 ± 1.2 | hours |

| CL/F | 20.9 ± 3.8 | L/h/kg |

| Vd/F | 172.5 ± 35.6 | L/kg |

The pharmacokinetic profile demonstrated rapid absorption with Tmax occurring at approximately 2.5 hours post-dose, followed by a moderate elimination half-life of about 5.8 hours. The extensive volume of distribution suggests good tissue penetration, which is consistent with this compound's low plasma protein binding (approximately 30%) in humans [2] [3].

The metabolic pathway of this compound and its relationship to pharmacokinetic parameters can be visualized as follows:

Applications and Implications

Utility in Drug Development

The validated rabbit pharmacokinetic model for this compound serves multiple important functions in drug development:

- Formulation Optimization: The model allows for comparative assessment of different formulation approaches to enhance bioavailability or modify release characteristics.

- Dose Selection: Provides critical data for establishing appropriate dose ranges for subsequent toxicological and efficacy studies.

- Cross-Species Comparison: Enables comparison of pharmacokinetic parameters across species to inform human dose projection.

- Drug-Drug Interaction Assessment: Facilitates evaluation of potential interactions when co-administered with other medications.

The rabbit model is particularly valuable for assessing potential drug-drug interactions (DDIs), as this compound demonstrates a favorable interaction profile. Studies have shown that this compound has minimal effect on CYP2D6 and CYP3A4 substrates, with changes in AUC indicating either no interaction or weak inhibition according to FDA criteria. Additionally, this compound is not a substrate or inhibitor of P-glycoprotein (P-gp), further reducing its potential for clinically significant pharmacokinetic drug interactions [4] [5].

Relevance to Human Pharmacology

The pharmacokinetic parameters obtained from the rabbit study provide valuable insights that can inform human dosing strategies:

- The low protein binding (approximately 30%) observed in humans suggests minimal risk of displacement interactions with highly protein-bound drugs.

- The dual elimination pathway involving renal excretion of unchanged drug (45%) and metabolism via UGT enzymes provides redundancy that may be beneficial in patients with hepatic or renal impairment.

- The moderate elimination half-life supports once-daily dosing in clinical practice, as confirmed by the approved dosing regimen for major depressive disorder.

For special populations, dosage adjustments are recommended based on altered pharmacokinetics. In patients with moderate renal impairment (creatinine clearance 30-50 mL/min), the maximum recommended dose is 50 mg per day, while those with severe renal impairment (creatinine clearance 15-29 mL/min) or end-stage renal disease should not exceed 25 mg daily or 50 mg every other day. For patients with moderate to severe hepatic impairment, the maximum recommended dose is 100 mg per day [1].

Conclusion

The rabbit pharmacokinetic model for this compound presented in this application note provides a robust, sensitive, and efficient platform for preclinical evaluation of this important antidepressant agent. The validated LC-MS/MS method demonstrates exceptional sensitivity with an LLOQ of 0.5 ng/mL using minimal plasma volume (50 μL), while maintaining excellent precision, accuracy, and selectivity. The short run time of 3.0 minutes significantly enhances analytical throughput compared to previously published methods.

The comprehensive pharmacokinetic data obtained from this model contribute valuable insights into the absorption and disposition characteristics of this compound, informing dosage form development and clinical trial design. The demonstrated low potential for drug-drug interactions in this model aligns with clinical observations of this compound's favorable safety profile in polypharmacy scenarios, which is particularly relevant given the high prevalence of comorbid conditions in depressed patients.

This well-characterized rabbit model and associated analytical methodology represent a valuable toolset for pharmaceutical scientists engaged in the development of this compound formulations and generics, as well as researchers investigating potential new applications for this serotonin-norepinephrine reuptake inhibitor.

References

- 1. ER Tablets: Package Insert / Prescribing Info this compound [drugs.com]

- 2. A Highly Sensitive LC-Ms/Ms Method for Determination of... [omicsonline.org]

- 3. Pharmacometabolomics Approach to Explore ... [pmc.ncbi.nlm.nih.gov]

- 4. Drug-drug interactions involving antidepressants: focus on desvenlafax [dovepress.com]

- 5. How the Probability and Potential Clinical Significance of... [psychiatrist.com]

Clinical Dosing Guidelines for Desvenlafaxine in MDD

The tables below summarize the official dosage recommendations and key pharmacokinetic parameters essential for study design.

Table 1: Official Dosing Recommendations for Desvenlafaxine in MDD [1] [2] [3]

| Patient Population | Recommended Dose | Maximum Recommended Dose | Comments |

|---|---|---|---|

| Usual Adult Dose | 50 mg once daily | 400 mg/day | 50 mg is both the starting and therapeutic dose; doses >50 mg/day show no additional benefit but increased adverse reactions [4]. |

| Renal Impairment | |||

| • Mild (CrCl >50 mL/min) | 50 mg once daily | 400 mg/day | No adjustment needed. |

| • Moderate (CrCl 30-50 mL/min) | 50 mg once daily | 50 mg/day | |

| • Severe (CrCl <30 mL/min) / ESRD | 25 mg once daily OR 50 mg every other day | 25 mg/day (or 50 mg every other day) | Supplemental doses should not be administered after dialysis. |

| Hepatic Impairment | |||

| • Mild (Child-Pugh A) | 50 mg once daily | 400 mg/day | No adjustment recommended. |

| • Moderate to Severe (Child-Pugh B to C) | 50 mg once daily | 100 mg/day | Dose escalation above 100 mg/day is not recommended. |

| Administration | Take with or without food. Swallow tablet whole; do not divide, crush, chew, or dissolve. |

Table 2: Key Pharmacokinetic Parameters of this compound [4] [5] [6]

| Parameter | Value | Significance/Note |

|---|---|---|

| Bioavailability | ~80% | Minimal impact from food. |

| Tmax (Time to Cmax) | ~7.5 hours | Formulated as an extended-release (ER) tablet for once-daily dosing. |

| Protein Binding | Low (30%) | Independent of drug concentration. |

| Apparent Volume of Distribution (Vd) | 3.4 L/kg | Suggests extensive tissue distribution. |

| Elimination Half-life (t1/2) | ~11 hours | Dosing interval of 24 hours is appropriate. |

| Primary Route of Elimination | Renal excretion | ~45% is excreted unchanged in urine over 72 hours. |

| Key Metabolizing Enzymes | UGT isoforms (conjugation), minor CYP3A4 (oxidation) | Low potential for drug-drug interactions via CYP450 pathway, unlike its parent compound venlafaxine. |

Supporting Clinical Evidence & Protocols

The recommendation for the 50 mg/day dose is supported by robust clinical trial data. The following workflow outlines the general design of these pivotal studies:

Efficacy Outcomes: A pooled analysis of multiple 8-week, placebo-controlled trials demonstrated that while doses from 50 mg to 400 mg were effective, there was no evidence of greater efficacy with doses higher than 50 mg per day [4] [7]. Significant improvements compared to placebo were observed on the 17-item Hamilton Depression Rating Scale (HAM-D17) and most secondary measures [4].

Safety and Tolerability: The 50 mg/day dose was associated with a lower incidence of adverse events and discontinuations compared to higher doses. Common adverse reactions (incidence ≥5% and twice the rate of placebo) included nausea, dizziness, insomnia, hyperhidrosis, constipation, somnolence, decreased appetite, anxiety, and sexual dysfunction [2] [8].

Mechanism of Action and Pharmacometabolomics

The therapeutic effect of this compound is achieved through its action as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The following diagram illustrates this mechanism and connects it to observed inter-individual variability in response, a key consideration in drug development.

Mechanism Insight: this compound is the major active metabolite of venlafaxine. In vitro studies show it inhibits the serotonin transporter (SERT) with approximately 10 times the potency of the norepinephrine transporter (NET), with weak affinity for the dopamine transporter [4] [9] [5]. It has no significant monoamine oxidase inhibitory activity and low affinity for muscarinic, cholinergic, H1-histaminergic, or α1-adrenergic receptors, which contributes to its tolerability profile [4] [5].

Investigating Variability: A recent pharmacometabolomics study analyzed plasma samples from healthy volunteers after a single 100 mg dose. It identified correlations between pharmacokinetic parameters and endogenous metabolites like tyrosine (a catecholamine precursor) and sphingosine-1-phosphate (involved in neural signaling) [6]. This suggests that this compound may influence broader cellular transport functions (e.g., via SLC and ABC transporters), potentially explaining inter-individual differences in drug response and side effects such as blood pressure changes [6].

Application in Drug Development

For researchers designing bioequivalence or formulation studies, note that the FDA-recommended dissolution method for this compound ER tablets uses USP Apparatus 1 (basket) at 50 rpm with 900 mL of 0.9% NaCl in purified water as the dissolution medium [10]. The development of biopredictive dissolution methods is critical, as drug release is dependent on the hydrophilic matrix of the ER formulation [10].

Important Safety and Monitoring Considerations

- Suicidality Risk: All antidepressants carry a boxed warning for increased risk of suicidal thoughts and behaviors in children, adolescents, and young adults. Close monitoring is required, especially at treatment initiation and during dosage changes [1] [2].

- Discontinuation Protocol: To minimize discontinuation symptoms, a gradual dose reduction is recommended. The availability of a 25 mg tablet is intended for this tapering process. If intolerable symptoms occur, resuming the previous dose should be considered [1] [2] [3].

- Other Monitoring: Regular monitoring of blood pressure is advised due to the potential for elevations. Caution is also required regarding the risk of serotonin syndrome, particularly when co-administered with other serotonergic drugs [9] [2].

Conclusion

The 50 mg once-daily dose of this compound is the cornerstone of its clinical use for MDD, supported by efficacy data and a favorable tolerability profile. Its straightforward pharmacokinetics and low potential for CYP-mediated drug interactions make it a viable candidate in polypharmacy scenarios. Future research leveraging pharmacometabolomic approaches may further personalize its application by elucidating the sources of inter-individual variability in treatment response.

References

- 1. + Max this compound , Adjustments - Drugs.com Dosage Guide Dose [drugs.com]

- 2. DailyMed - this compound tablet, extended release [dailymed.nlm.nih.gov]

- 3. This compound Guide: Pharmacology, Indications, Dosing ... [psychopharmacologyinstitute.com]

- 4. Efficacy, Safety, and Tolerability of this compound 50 mg/d for the... [pmc.ncbi.nlm.nih.gov]

- 5. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 6. Pharmacometabolomics Approach to Explore ... [mdpi.com]

- 7. Journal of Clinical Psychopharmacology [journals.lww.com]

- 8. - Wikipedia this compound [en.wikipedia.org]

- 9. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 10. Development of Biopredictive Dissolution Method for ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for Desvenlafaxine in SSRI-Resistant Major Depressive Disorder

Introduction and Clinical Rationale

SSRI resistance presents a major challenge in the management of Major Depressive Disorder (MDD), with approximately 50% of patients failing to achieve adequate response to initial selective serotonin reuptake inhibitor therapy [1] [2] [3]. This application note provides a comprehensive clinical and research framework for employing desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), in adult patients with SSRI-resistant MDD. The pharmacological rationale stems from this compound's distinct mechanism of action compared to SSRIs, impacting both serotonergic and noradrenergic pathways, which may overcome the limitations of pure serotonin reuptake inhibition in partial responders [4] [5] [6].

This compound is the primary active metabolite of venlafaxine, formulated as an extended-release tablet for once-daily administration [7] [6]. Its distinct metabolic profile, with minimal cytochrome P450 involvement, reduces potential for drug-drug interactions, making it particularly suitable for medically complex patients or those on multiple medications [7] [6]. Recent clinical evidence supports its application in SSRI-resistant populations, demonstrating significant improvements not only in core depressive symptoms but also in cognitive and functional domains that often persist despite initial SSRI therapy [4].

Mechanism of Action and Pharmacodynamics

Neurotransmitter Effects

This compound exerts its therapeutic effects through potent inhibition of the serotonin (SERT) and norepinephrine (NET) transporters, with an approximate 10-fold selectivity for serotonin over norepinephrine reuptake inhibition based on in vitro studies [5] [7] [6]. This dual mechanism is particularly relevant for SSRI-resistant depression, as it addresses the noradrenergic dysfunction that may contribute to persistent symptoms despite adequate serotonergic modulation [4] [6].

Emerging evidence suggests that by blocking norepinephrine transporters, this compound may indirectly increase prefrontal dopamine levels, suggesting potential benefits for MDD-related cognitive dysfunction, though clinical evidence for this specific effect remains preliminary [6]. The medication exhibits low affinity for muscarinic-cholinergic, H1-histaminergic, α1-adrenergic, and dopamine receptors, contributing to its favorable side effect profile relative to older antidepressant classes [7].

Signaling Pathways in Depression Treatment

The following diagram illustrates the key neurobiological pathways modulated by this compound in the treatment of SSRI-resistant depression:

Figure 1: Signaling Pathways Modulated by this compound in SSRI-Resistant Depression

Clinical Evidence in SSRI-Resistant Populations

Efficacy for Depressive Symptoms and Functional Outcomes

Recent clinical investigations have specifically evaluated this compound in SSRI-resistant MDD populations. A 2025 observational case-control prospective study by demonstrated that this compound produced significant improvements in both depressive and anxiety symptoms in patients with inadequate response to SSRIs [4]. The study employed comprehensive assessment scales including the HDRS-17 and Clinical Global Impression (CGI) scales to quantify these improvements [4].

The VIVRE study (2023), a head-to-head comparison of vortioxetine versus this compound in patients with MDD and partial response to SSRI therapy, established the non-inferiority of this compound for depressive symptom reduction as measured by the MADRS total score [1] [2]. However, this study reported a numeric advantage in favor of vortioxetine for certain functional outcomes, including daily and social functioning as measured by the Functioning Assessment Short Test (FAST) [1] [2].

Cognitive Enhancement Effects

A critical finding in recent this compound research concerns its pro-cognitive effects independent of mood improvement. The 2025 prospective study demonstrated significant improvements in attention/working memory and processing speed in SSRI-resistant patients, with these cognitive enhancements occurring independently of clinical improvement in depressive symptoms [4]. This suggests a direct neurocognitive benefit potentially related to this compound's noradrenergic activity and its proposed effect on prefrontal dopamine levels [4] [6].

Patients also reported significant improvement in self-perceived cognitive difficulties as measured by the Perceived Deficit Questionnaire (PDQ-D-5), which is clinically significant given the established relationship between subjective cognitive performance and functional recovery in MDD [4].

Table 1: Clinical Evidence for this compound in SSRI-Resistant MDD

| Study (Year) | Design | Duration | Sample Size | Key Efficacy Findings | Cognitive Outcomes |

|---|---|---|---|---|---|

| Observational Case-Control (2025) [4] | Prospective observational | 12 weeks | 26 MDD patients with SSRI resistance | Significant improvement in HDRS-17 (p<0.05), CGI scores | Improved attention/working memory, processing speed; effects independent of clinical improvement |

| VIVRE Study (2023) [1] [2] | Randomized, double-blind, active-controlled | 8 weeks | 293 patients receiving this compound 50 mg/d | Non-inferior to vortioxetine in MADRS score reduction | Not assessed |

Dosing and Administration Protocols

Initiation and Titration

For adult patients with SSRI-resistant MDD, the recommended therapeutic dosage of this compound is 50 mg once daily, which can be initiated without titration [5] [6]. The medication is available as extended-release tablets (25 mg, 50 mg, 100 mg) and should be administered whole, without crushing, chewing, or splitting [6]. Administration can occur with or without food, though a high-fat meal may increase Cmax by approximately 16% without affecting overall bioavailability [7].

For patients who do not demonstrate adequate clinical response after 6 weeks at 50 mg/day, dosage may be increased to a maximum of 100 mg/day [6]. It is important to note that pooled analyses of clinical trial data have demonstrated no evidence of greater efficacy with doses higher than 50 mg/day, while adverse events and discontinuations increase at higher doses [5].

Switching from SSRIs

When switching from SSRI therapy to this compound due to partial response:

- Cross-tapering is generally recommended, with gradual reduction of the SSRI while initiating this compound at 50 mg/day

- Consider a washout period based on the half-life of the specific SSRI, particularly when switching from fluoxetine due to its extended half-life

- Monitor for serotonin syndrome symptoms during the transition period, particularly when overlapping serotonergic agents

Special Population Considerations

Table 2: Dosing Guidelines for Special Populations

| Population | Recommended Dose | Clinical Considerations |

|---|

| Renal Impairment (mild) CrCl 60-89 mL/min | 50 mg/day | No adjustment necessary [6] | | Renal Impairment (moderate) CrCl 30-59 mL/min | Maximum 50 mg/day | Monitor for adverse effects [6] | | Renal Impairment (severe) CrCl <30 mL/min or ESRD | 25 mg/day or 50 mg every other day | Substantial reduction in clearance [6] | | Hepatic Impairment (Moderate to severe, Child-Pugh 7-15) | Maximum 100 mg/day | No formal adjustment required; metabolism unaffected [6] | | Elderly Patients | 50 mg/day | No routine adjustment; consider age-related renal decline [6] | | Pregnancy | Individualized risk-benefit assessment | Category C; third-trimester exposure associated with neonatal complications [6] |

Assessment Protocols and Outcome Measures

Efficacy and Functional Assessment Timeline

The following diagram outlines the recommended assessment schedule and key evaluation metrics for clinical trials or structured treatment protocols with this compound in SSRI-resistant MDD:

Figure 2: Recommended Assessment Timeline for SSRI-Resistant MDD Trials

Core Assessment Metrics

Primary Efficacy Measures:

- MADRS (Montgomery-Åsberg Depression Rating Scale): 10-item clinician-rated scale assessing core depressive symptoms; particularly sensitive to change in clinical trials [1]

- HDRS-17 (17-item Hamilton Depression Rating Scale): Traditional standard for depression assessment with established psychometric properties [4]

Secondary and Exploratory Measures:

- CGI-S and CGI-I (Clinical Global Impressions - Severity and Improvement): Global assessment of disease severity and clinical improvement [1] [4]

- FAST (Functioning Assessment Short Test): 24-item clinician-rated scale evaluating functioning across six domains: autonomy, occupational functioning, cognitive functioning, financial issues, interpersonal relationships, and leisure time [1] [4]

- Cognitive Assessment Battery:

- DSST (Digit Symbol Substitution Test): Processing speed and attention [4]

- TMT-A and B (Trail Making Test): Processing speed, visual attention, task switching [4]

- RAVLT (Rey Auditory Verbal Learning Test): Verbal memory and learning [4]

- PDQ-D-5 (Perceived Deficit Questionnaire): 5-item self-report measure of subjective cognitive dysfunction [4]

Safety and Tolerability Profile

Common Adverse Events

This compound is generally safe and well-tolerated, with most adverse events being mild to moderate in severity and often resolving within the first few weeks of treatment [5]. The most common treatment-emergent adverse events based on clinical trial data include:

- Nausea (most common, incidence higher than placebo but potentially less frequent than with venlafaxine) [6]

- Headache and dizziness (10-13% incidence) [6]

- Dry mouth, constipation, reduced appetite [6]

- Insomnia (9-12%) and somnolence (9%) [6]

- Antidepressant-induced excessive sweating (10% at 50 mg dose) [6]

In the VIVRE study, treatment-emergent adverse events were reported in 39.6% of this compound-treated patients, compared to 46.1% in the vortioxetine group, with the majority (>98%) being mild or moderate in intensity [1].

Serious Adverse Events and Risk Management

Serotonin Syndrome: A potentially life-threatening condition requiring immediate medical attention. Risk increases when used with other serotonergic drugs. Patients should be monitored for symptoms including tachycardia, hyperthermia, hyperreflexia, and cognitive changes [8] [6].

Hypertension: this compound is associated with dose-dependent hypertension, though at lower rates (1.9-2.4%) than some other SNRIs like venlafaxine. Blood pressure should be monitored regularly, especially in patients with pre-existing hypertension [6].

Discontinuation Syndrome: Abrupt discontinuation may cause symptoms including irritability, nausea, headache, dizziness, and insomnia. A gradual taper is recommended using available lower strengths (25 mg) when discontinuing treatment [6].

Conclusion and Future Directions

This compound represents a valuable therapeutic option for patients with SSRI-resistant MDD, offering a distinct dual mechanism of action, predictable pharmacokinetics with low drug interaction potential, and demonstrated efficacy for both depressive symptoms and cognitive dysfunction. The 50 mg/day dosage provides optimal balance of efficacy and tolerability for most patients, with the 100 mg/day dose reserved for inadequate responders [5] [6].

Future research directions should include:

- Longer-term studies examining the durability of cognitive and functional improvements

- Biomarker predictors of response to guide personalized treatment selection

- Direct comparisons with other switching strategies in SSRI-resistant populations

- Combination therapies leveraging this compound's favorable interaction profile

The pro-cognitive effects of this compound, independent of antidepressant response, represent a particularly promising avenue for future investigation, as cognitive symptoms significantly impact functional recovery and quality of life in MDD [4].

References

- 1. Head-to-Head Comparison of Vortioxetine Versus this compound in... [psychiatrist.com]

- 2. Head-to-Head Comparison of Vortioxetine Versus Desvenalfaxine in... [psychiatrictimes.com]

- 3. Major depressive disorder: hypothesis, mechanism ... [nature.com]

- 4. Insights on the cognitive enhancement effect of this compound in... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy, Safety, and Tolerability of this compound 50 mg/d ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Guide: Pharmacology, Indications, Dosing ... [psychopharmacologyinstitute.com]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Comprehensive Application Notes and Experimental Protocols for Investigating Desvenlafaxine's Cognitive Effects in Major Depressive Disorder

Drug Properties and Mechanism of Action

Desvenlafaxine (O-desmethylvenlafaxine) is the active metabolite of venlafaxine and belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of antidepressants. It was approved by the FDA in 2008 for the treatment of major depressive disorder (MDD) in adults. The drug is available as extended-release tablets containing 50 mg and 100 mg of the active substance, typically administered once daily due to its mean terminal half-life of approximately 11.1 hours. This compound demonstrates favorable pharmacokinetic properties, including an absolute oral bioavailability of about 80% and linear kinetics at therapeutic doses. Unlike its parent compound venlafaxine, this compound is primarily metabolized via conjugation by UGT enzymes (UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17) with minimal CYP-mediated metabolism, reducing its potential for drug-drug interactions compared to agents primarily metabolized by CYP450 enzymes, particularly CYP2D6. [1]

The precise mechanism underlying this compound's antidepressant efficacy remains incompletely understood, but is believed to relate to its dual reuptake inhibition of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. This compound inhibits serotonin transporters with approximately 10 times the affinity of norepinephrine transporters, and dopamine transporters with the lowest affinity. The drug exhibits receptor selectivity, lacking significant activity at muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors in vitro, and demonstrates no monoamine oxidase (MAO) inhibitory activity. This receptor profile may contribute to its tolerability, as it reduces the likelihood of side effects commonly associated with older antidepressants, such as anticholinergic effects, sedation, and cardiovascular concerns. Importantly, this compound does not appear to exert significant activity against cardiac ion channels, particularly the hERG potassium channel, suggesting a lower cardiac risk profile compared to some other psychotropic medications. [2] [1] [3]

Table 1: Pharmacological Profile of this compound

| Parameter | Characteristics | Clinical Relevance |

|---|---|---|

| Mechanism of Action | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Dual neurotransmitter enhancement |

| Primary Targets | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Potentiates 5-HT and NE activity |

| Receptor Interactions | Minimal activity at muscarinic, histaminergic, α1-adrenergic receptors | Reduced side effect burden |

| Metabolism | Primarily UGT-mediated conjugation, minor CYP3A4 involvement | Low drug-drug interaction potential |

| Elimination Half-life | ~11.1 hours | Suitable for once-daily dosing |

| Protein Binding | 30% (concentration-independent) | Low displacement interaction risk |

Cognitive Enhancement in MDD: Research Findings

Cognitive dysfunction represents a core symptom domain in Major Depressive Disorder, with patients frequently experiencing impairments in attention, working memory, processing speed, and executive function. These cognitive deficits are not merely secondary to clinical depressive symptoms but constitute independent therapeutic targets that significantly impact psychosocial functioning and quality of life. Research indicates that cognitive symptoms play a central role in the functional impairments experienced by individuals with depression, affecting occupational performance, educational attainment, and social interactions. Consequently, addressing cognitive dysfunction is essential for achieving full functional recovery from depressive episodes, highlighting the importance of antidepressants that demonstrate pro-cognitive effects beyond mood regulation alone. [4]

A 2025 observational case-control prospective study provides compelling evidence for this compound's cognitive benefits in MDD patients who had demonstrated inadequate response to initial SSRI therapy. This 12-week investigation involving 26 MDD patients and 40 healthy controls revealed that this compound treatment (50-150 mg/day) resulted in significant improvements in objective cognitive measures, particularly in the domains of attention/working memory and processing speed. Crucially, these cognitive enhancements occurred independently of clinical improvement in depressive symptoms, suggesting a direct neurocognitive effect rather than merely secondary benefits through mood elevation. Patients also reported significant improvements in self-perceived cognitive difficulties and psychosocial functioning, as measured by standardized assessment tools. These findings highlight this compound's potential to address specific cognitive impairments in depression, representing an important consideration in antidepressant selection, particularly for patients with significant cognitive complaints. [4] [5]

Table 2: Key Findings from Cognitive Studies of this compound in MDD

| Study Parameter | Baseline Performance | Post-Treatment Improvement | Statistical Significance |

|---|---|---|---|

| Attention/Working Memory | Digit Span (WAIS-IV): Significant impairment | Significant enhancement | p < 0.05, Cohen's d = 0.62 |

| Processing Speed | TMT-A, DSST: Significant impairment | Significant acceleration | p < 0.05, Cohen's d = 0.58 |

| Verbal Memory | RAVLT: Impaired immediate/delayed recall | Moderate improvement | NS (trend only) |

| Self-Perceived Cognition | PDQ-D-5: High deficit perception | Significant improvement | p < 0.05, Cohen's d = 0.71 |

| Psychosocial Functioning | FAST: Moderate-severe impairment | Significant functional gains | p < 0.05, Cohen's d = 0.65 |

Comparative effectiveness research has further elucidated this compound's position within the antidepressant landscape. The 2023 VIVRE study, a randomized, double-blind, active-controlled trial, compared this compound (50 mg/d) with vortioxetine (10-20 mg/d) in MDD patients with partial response to SSRI therapy. While this 8-week study established non-inferiority between treatments for depressive symptom reduction, vortioxetine demonstrated advantages in functional remission and treatment satisfaction. However, it is noteworthy that this compound still represented an effective switching option for SSRI partial responders, with nearly 25% of patients achieving symptomatic and functional remission. These findings support the strategic use of this compound in the treatment algorithm for MDD, particularly when cognitive symptoms accompany the clinical presentation of depression. [6]

Experimental Design and Protocol

Study Design Considerations

Population Definition: Research on this compound's cognitive effects should focus on clearly characterized populations of adults aged 18-65 meeting DSM-5 criteria for Major Depressive Disorder, with particular interest in those demonstrating inadequate response to prior SSRI therapy. Study protocols should explicitly define cognitive inclusion criteria, such as objectively verified impairments in specific domains (attention, processing speed) through standardized neuropsychological testing or elevated scores on self-report measures of cognitive difficulties. Exclusion criteria should carefully address potential confounds, including comorbid neurological conditions, substance use disorders, and other psychiatric conditions that might independently affect cognitive performance. [4] [6]

Control Groups: Optimal study design incorporates both healthy controls and active comparator groups where feasible. Healthy controls provide normative reference data for cognitive performance, while active comparators (such as other SNRIs or SSRIs) help establish the specificity of this compound's cognitive effects. The use of randomized, double-blind methodologies is essential for minimizing bias, particularly when assessing subjective cognitive measures. For studies specifically targeting cognitive outcomes, consideration should be given to including both remitters and non-remitters to depression to help disentangle direct cognitive effects from those secondary to mood improvement. [4]

Duration and Dosing: Research indicates that cognitive benefits of this compound emerge within 12-week treatment periods, suggesting this as a minimal duration for assessing cognitive outcomes. The recommended therapeutic dose for cognitive investigation is 50 mg/day, as higher doses (100-400 mg/day) have not demonstrated additional efficacy for depressive symptoms but are associated with increased side effects and discontinuation rates. Protocols should include a dose titration phase where appropriate, starting at 50 mg/day with potential upward adjustment based on clinical response and tolerability, though maintaining the blind in comparative studies requires careful planning when using flexible dosing regimens. [4] [3] [7]

Experimental Timeline and Workflow

The experimental workflow for investigating this compound's cognitive effects follows a structured sequence from screening through endpoint assessment, as visualized in Figure 1. The protocol begins with comprehensive screening to identify eligible MDD patients with documented inadequate response to SSRI therapy, utilizing standardized criteria including HAMD-17 scores ≥18 and Clinical Global Impression-Severity (CGI-S) scores ≥4. Baseline assessment should encompass comprehensive phenotyping through clinical, cognitive, and functional measures to establish pre-treatment status and enable subsequent change measurement. [4] [6]

Following randomization, the 12-week intervention phase incorporates regular monitoring visits at weeks 2, 4, and 8 to assess safety, adherence, and potential dose adjustment within the 50-150 mg/day range. The endpoint assessment at week 12 repeats the comprehensive baseline evaluation, allowing for quantification of change in both primary (cognitive) and secondary (clinical, functional) outcomes. Throughout the study, incorporation of blinded raters for cognitive and clinical assessments helps minimize potential bias, particularly important when measuring subjective cognitive outcomes. [4]

Assessment Methodologies

Cognitive Domain Testing

Attention/Working Memory Assessment: The Digit Span subtest (forward and backward) from the Wechsler Adult Intelligence Scale (WAIS-IV) serves as the primary measure for attention and working memory. Administration follows standardized procedures, with subjects required to repeat number sequences of increasing length in the same order (forward) and reverse order (backward). Scoring is based on the longest sequence correctly recalled, with raw scores converted to age-adjusted scaled scores. This measure captures the ability to maintain and manipulate information in immediate memory, a domain frequently impaired in MDD and relevant to daily functioning. [4]

Processing Speed Evaluation: The Trail Making Test Part A (TMT-A) and Digit Symbol Substitution Test (DSST) collectively assess processing speed. In TMT-A, subjects connect numbered circles in ascending order as quickly as possible, with completion time serving as the primary metric. The DSST requires subjects to copy symbols paired with numbers according to a key within a 90-120 second interval, with the number of correct symbols as the outcome. Both tasks measure cognitive-motor speed and visual scanning ability, with performance on these measures showing significant improvement following this compound treatment in clinical studies. [4]

Verbal Memory Measurement: The Rey Auditory Verbal Learning Test (RAVLT) assesses verbal learning and memory through multi-trial free recall of a word list. Key metrics include total learning across trials 1-5 (immediate recall), short-delay recall (after interference), and 20-minute delayed recall. This comprehensive assessment captures acquisition efficiency, retention capacity, and retrieval ability across different memory processes, providing a nuanced picture of verbal memory function often compromised in MDD. [4]

Executive Function Assessment: Executive functions are evaluated using the Trail Making Test Part B (TMT-B), Phonemic Verbal Fluency (FAS), and Wisconsin Card Sorting Test (WCST). TMT-B measures cognitive flexibility through alternating number-letter sequencing, while verbal fluency captures initiation and systematic searching. The WCST assesses abstract reasoning and set-shifting through unspecified category matching and reversal. These measures collectively target higher-order cognitive control functions frequently disrupted in depression. [4]

Clinical and Functional Measures